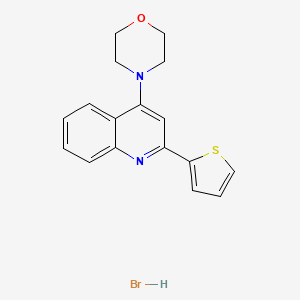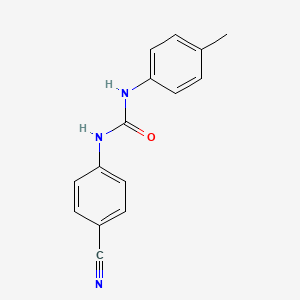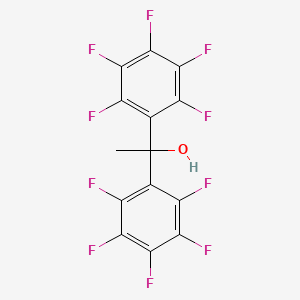
Bis(1-methylheptyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylheptyl)diphenylsilane is an organosilicon compound with the molecular formula C28H44Si and a molecular weight of 408.749 g/mol . This compound is characterized by the presence of two phenyl groups and a silicon atom bonded to two 1-methylheptyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-methylheptyl)diphenylsilane typically involves the reaction of diphenylsilane with 1-methylheptyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + 2 \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(C}8\text{H}{17}\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-methylheptyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or 1-methylheptyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Bis(1-methylheptyl)diphenylsilane is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis(1-methylheptyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl and 1-methylheptyl groups contribute to its hydrophobicity and stability, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl)diphenylsilane
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
- Bis(diphenylmethyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
Uniqueness
Bis(1-methylheptyl)diphenylsilane is unique due to its specific combination of phenyl and 1-methylheptyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various applications .
Propiedades
Fórmula molecular |
C28H44Si |
|---|---|
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
di(octan-2-yl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-7-9-13-19-25(3)29(27-21-15-11-16-22-27,28-23-17-12-18-24-28)26(4)20-14-10-8-6-2/h11-12,15-18,21-26H,5-10,13-14,19-20H2,1-4H3 |
Clave InChI |
MKTWHEKJUGPSRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
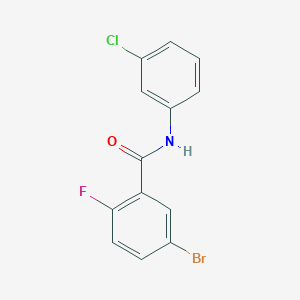
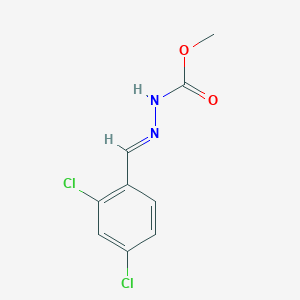
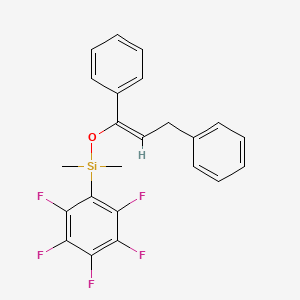
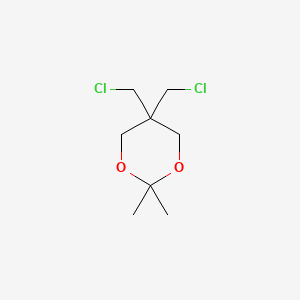
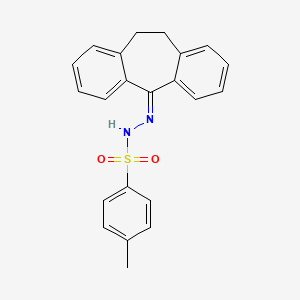

![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
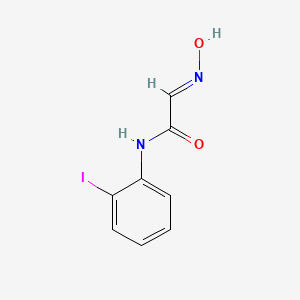
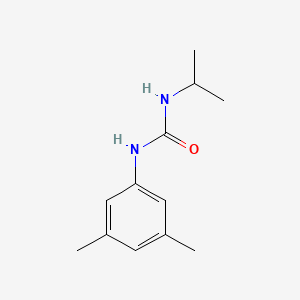
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
